4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine
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Overview
Description
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
Scientific Research Applications
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Future Directions
Given the diverse biological activities of pyrazole derivatives, “4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its synthesis process, chemical reactions, mechanism of action, and safety profile.
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which “4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” belongs, are known to interact with various biological targets. They are often used as scaffolds in drug design due to their ability to bind to various enzymes and receptors .
Mode of Action
The mode of action of “this compound” would depend on its specific molecular structure and the target it interacts with. Pyrazoles can exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles and their derivatives have been reported to affect various biochemical pathways due to their diverse biological activities. They have been associated with antibacterial, antifungal, anti-inflammatory, and antioxidant activities .
Preparation Methods
The synthesis of 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can be compared with other similar compounds, such as:
3-methyl-4-nitro-1H-pyrazole: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-(3-methyl-1H-pyrazol-5-yl)morpholine:
4-(3-methyl-4-amino-1H-pyrazol-5-yl)morpholine: This compound has an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
4-(5-methyl-4-nitro-1H-pyrazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6-7(12(13)14)8(10-9-6)11-2-4-15-5-3-11/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXODOQVUCOXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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